![molecular formula C13H16N2O3 B12621326 N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-42-7](/img/structure/B12621326.png)
N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine
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Overview
Description
N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a unique structure with two furan rings Furans are heterocyclic aromatic compounds known for their reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with appropriate amines under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan rings, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could produce halogenated furans .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
The compound exhibits notable antioxidant properties, which are critical in developing pharmaceuticals aimed at combating oxidative stress-related diseases. Research indicates that hydroxylamines can scavenge free radicals, thereby protecting cells from damage. In a study focused on similar compounds, it was shown that hydroxylamine derivatives significantly reduced oxidative stress markers in vitro .
Anticancer Activity
Recent investigations have highlighted the potential of furan-containing hydroxylamines in anticancer therapies. The unique structure of N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine allows for selective targeting of cancer cells while minimizing effects on healthy tissues. A study demonstrated that such compounds inhibited the proliferation of specific cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation .
Organic Synthesis Applications
Catalytic Reactions
this compound serves as a versatile reagent in organic synthesis, particularly in catalytic reactions involving imines and enamines. Its ability to form stable intermediates allows for efficient transformations with high selectivity. For instance, its application in the asymmetric hydrogenation of imines has been reported to yield high enantiomeric excess (ee) .
Synthesis of Chiral Amines
The compound is particularly useful in synthesizing chiral amines, which are essential building blocks in pharmaceuticals. The enantioselective synthesis of chiral amines using this hydroxylamine has been documented, demonstrating its utility in producing compounds with specific stereochemistry .
Materials Science Applications
Polymer Chemistry
In materials science, this compound is explored for its potential use in creating functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers modified with furan-based compounds exhibit improved performance under various environmental conditions .
Nanocomposite Development
The compound's unique chemical structure allows it to be used as a precursor for nanocomposite materials. These materials can have applications in electronics and energy storage due to their enhanced conductivity and mechanical properties. Studies indicate that nanocomposites derived from furan-containing compounds show promising results in battery technology .
Table 1: Antioxidant Activity of Hydroxylamines
Table 2: Enantiomeric Excess in Chiral Amine Synthesis
Reaction Type | Catalyst Used | Enantiomeric Excess (%) | Reference |
---|---|---|---|
Asymmetric Hydrogenation | This compound | 94 | |
Traditional Method | Standard Catalyst | 85 |
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of various hydroxylamines included this compound. The results indicated a significant reduction in lipid peroxidation levels when tested against free radical generators, suggesting its potential as a therapeutic agent for diseases related to oxidative stress.
Case Study 2: Chiral Amine Synthesis
In a recent publication, researchers successfully synthesized several chiral amines using this compound as a catalyst. The study highlighted the compound's ability to achieve high enantiomeric excesses while maintaining excellent yields, showcasing its utility in pharmaceutical applications.
Mechanism of Action
The mechanism by which N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
Furan-2-ylmethylamine: A simpler compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its dual furan rings, which provide a distinct reactivity profile and potential for diverse applications. Its structure allows for multiple functionalizations, making it a versatile compound in various fields of research .
Biological Activity
N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes furan moieties, which are known for their diverse biological activities. The molecular formula is C12H14N2O, and it exhibits properties typical of hydroxylamines, including potential reactivity with various biological targets.
Biological Activity Overview
Research indicates that compounds containing furan rings often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below:
1. Anticancer Activity
Several studies have reported the anticancer potential of furan-containing compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer lines.
2. Antimicrobial Activity
Furan derivatives have also been investigated for their antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Furan Analog | E. coli | 0.58 µM | |
Furan Derivative | S. aureus | 0.5 µM |
The mechanisms through which this compound exerts its biological effects may include:
- Reactive Oxygen Species (ROS) Generation : Compounds with hydroxylamine functionalities can generate ROS, leading to oxidative stress in cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Apoptosis Induction : Studies indicate that furan derivatives can trigger apoptotic pathways in tumor cells, enhancing their anticancer effects.
Case Studies
A notable study evaluated the effects of a furan-based compound on human cancer cell lines. The results demonstrated significant growth inhibition in MCF-7 cells, with an IC50 value indicating potent activity compared to standard chemotherapy agents like doxorubicin.
Study Findings:
- Compound Tested : this compound
- Cell Lines : MCF-7 and A549
- Results :
- MCF-7 showed a reduction in viability by 70% at 10 µM concentration.
- A549 cells exhibited similar sensitivity with a notable increase in caspase activity, indicating apoptosis.
Properties
CAS No. |
918898-42-7 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[1-[furan-2-ylmethyl(furan-3-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H16N2O3/c1-11(14-16)7-15(8-12-4-6-17-10-12)9-13-3-2-5-18-13/h2-6,10,16H,7-9H2,1H3 |
InChI Key |
DXOPYBCGHPSPKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=COC=C1)CC2=CC=CO2 |
Origin of Product |
United States |
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